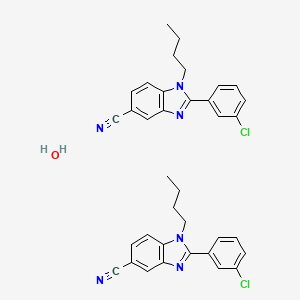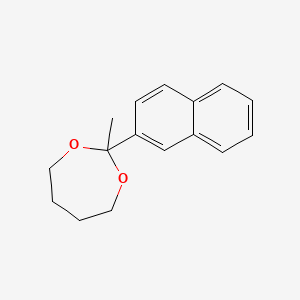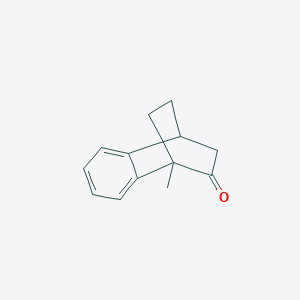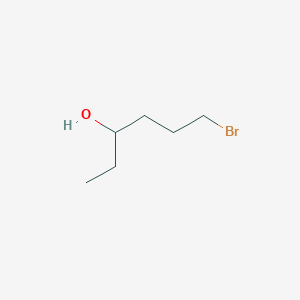
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group, a chlorophenyl group, and a carbonitrile group, making it a unique and versatile molecule.
准备方法
The synthesis of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The butyl and chlorophenyl groups are introduced through alkylation and halogenation reactions, respectively.
Addition of Carbonitrile Group: The carbonitrile group is added via a nucleophilic substitution reaction using a suitable nitrile reagent.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate can be compared with other benzimidazole derivatives, such as:
1-Butyl-2-(4-fluorophenyl)benzimidazole-5-carbonitrile: Similar structure but with a fluorophenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
1-Butyl-2-(3-methylphenyl)benzimidazole-5-carbonitrile: Contains a methylphenyl group, which may affect its reactivity and biological activity.
1-Butyl-2-(3-nitrophenyl)benzimidazole-5-carbonitrile: The nitrophenyl group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918796-52-8 |
|---|---|
分子式 |
C36H34Cl2N6O |
分子量 |
637.6 g/mol |
IUPAC 名称 |
1-butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate |
InChI |
InChI=1S/2C18H16ClN3.H2O/c2*1-2-3-9-22-17-8-7-13(12-20)10-16(17)21-18(22)14-5-4-6-15(19)11-14;/h2*4-8,10-11H,2-3,9H2,1H3;1H2 |
InChI 键 |
GOBRLAFRMUGCSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)

![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)



![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
